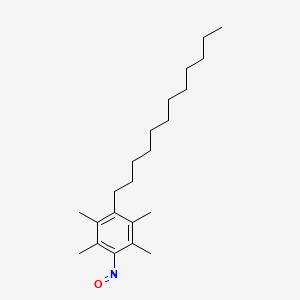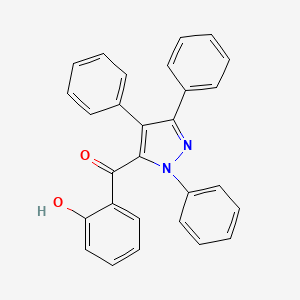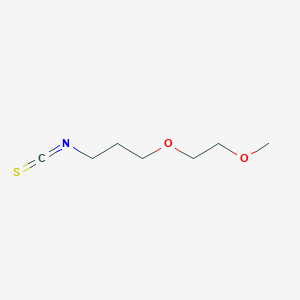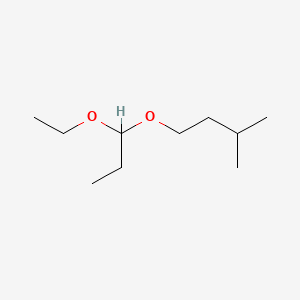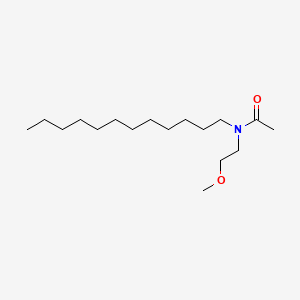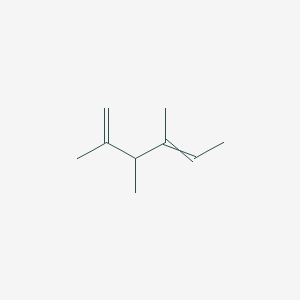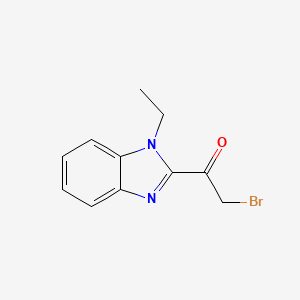![molecular formula C28H42 B14261754 2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene CAS No. 189079-52-5](/img/structure/B14261754.png)
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene is an organic compound characterized by its complex structure, which includes multiple methyl groups and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene ring with an appropriate alkyl halide under Friedel-Crafts conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process may involve the use of solvents like dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzene: A simpler aromatic compound with three methyl groups on the benzene ring.
1,3,5-Trimethylbenzene: Another isomer with three methyl groups in different positions.
2,4,6-Trimethylphenyl derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene is unique due to its extended alkyl chain and multiple methyl groups, which confer distinct chemical and physical properties compared to simpler aromatic compounds. Its structure allows for specific interactions and reactivity patterns that are not observed in its simpler counterparts.
Properties
CAS No. |
189079-52-5 |
|---|---|
Molecular Formula |
C28H42 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2-[3,6-dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C28H42/c1-19(11-15-27-17-23(5)25(7)24(6)18-27)9-10-20(2)12-16-28-22(4)14-13-21(3)26(28)8/h13-14,17-20H,9-12,15-16H2,1-8H3 |
InChI Key |
BDDAXTZAPDFLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)CCC(C)CCC(C)CCC2=CC(=C(C(=C2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


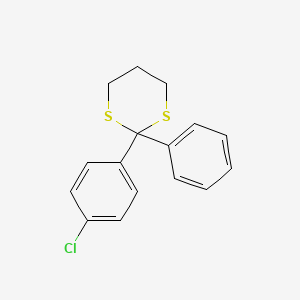
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
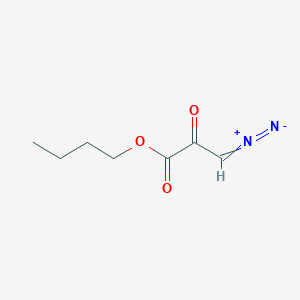

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
